Technical Monograph: 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0)
Technical Monograph: 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0)
Topic: 2-Amino-6-bromo-4-tert-butylphenol (CAS 328565-18-0) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Sterically Hindered Ligands and Heterocycles
Executive Summary & Chemical Identity
2-Amino-6-bromo-4-tert-butylphenol is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure and significant steric bulk. Its core utility lies in its role as a trifunctional scaffold (phenol, amine, bromide), enabling divergent synthetic pathways for benzoxazole pharmacophores , Salen-type catalysts , and supramolecular ligands .
| Property | Specification |
| CAS Number | 328565-18-0 |
| IUPAC Name | 2-Amino-6-bromo-4-(1,1-dimethylethyl)phenol |
| Molecular Formula | C₁₀H₁₄BrNO |
| Molecular Weight | 244.13 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Sparingly soluble in H₂O |
| Key Moiety | ortho-Amino-phenol (OAP) motif with ortho-Bromo functionalization |
Structural Significance & Reactivity Profile
The molecule's utility is defined by three distinct reactive sites, allowing for orthogonal functionalization:
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Site A (ortho-Amino-Phenol): The adjacent -NH₂ and -OH groups form a "pre-organized" chelation site. This is the precursor for Schiff bases (condensation with aldehydes) and benzoxazoles (cyclization with carboxylic acids/aldehydes).
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Site B (para-tert-Butyl): Provides steric protection and lipophilicity. This group prevents oxidative coupling at the para position, forcing reactions to occur at the metal center in ligand applications or directing electrophilic substitution to specific sites.
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Site C (ortho-Bromo): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the scaffold to be tethered to larger polymeric backbones or conjugated systems without disrupting the OAP chelation site.
Reactivity Visualization
Figure 1: Divergent reactivity map showing the three primary synthetic applications of the scaffold.
Synthetic Methodology
Recommended Workflow: The "Nitro-First" Strategy
Step 1: Nitration
Precursor: 4-tert-butylphenol Reagent: Dilute HNO₃ in Acetic Acid Mechanism: Electrophilic Aromatic Substitution (EAS). The tert-butyl group directs ortho, but the hydroxyl group is a stronger ortho/para director. Since para is blocked, nitration occurs exclusively at the ortho position.
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Product: 2-Nitro-4-tert-butylphenol.
Step 2: Bromination
Precursor: 2-Nitro-4-tert-butylphenol Reagent: Br₂ / Acetic Acid or NBS / DMF Rationale: The nitro group is strongly deactivating and meta-directing. The hydroxyl group is activating and ortho/para-directing.[1] The only position activated by -OH and not sterically blocked by -tBu is the remaining ortho position (position 6).
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Product: 2-Bromo-4-tert-butyl-6-nitrophenol.
Step 3: Selective Reduction
Precursor: 2-Bromo-4-tert-butyl-6-nitrophenol Reagent: Sodium Dithionite (Na₂S₂O₄) or H₂/Pt(S) (Sulfided Platinum to prevent de-halogenation). Critical Control Point: Standard Pd/C hydrogenation may strip the bromine atom (hydrodehalogenation). Use a mild chemical reductant or a poisoned catalyst.
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Target: 2-Amino-6-bromo-4-tert-butylphenol.
Detailed Experimental Protocol (Step 3 Focus)
Note: This protocol is adapted from standard reduction procedures for halonitrophenols.
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Setup: Charge a 250 mL 3-neck flask with 2-Bromo-4-tert-butyl-6-nitrophenol (10 mmol) and EtOH (50 mL).
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Reduction: Heat to 60°C. Add a solution of Sodium Dithionite (30 mmol) in water (30 mL) dropwise over 30 minutes.
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Observation: The yellow color of the nitrophenol should fade to a clear or pale pink solution.
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Workup: Evaporate EtOH under reduced pressure. Neutralize the aqueous residue with saturated NaHCO₃ to pH 7-8.
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Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and filter.
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Purification: Recrystallize from Hexane/EtOAc (9:1) to yield off-white needles.
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Validation: Check purity via TLC (Hexane:EtOAc 3:1). The amine will stain strongly with Ninhydrin.
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Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway ensuring regioselectivity and functional group tolerance.
Applications in Drug Discovery & Catalysis
Benzoxazole Scaffolds
The condensation of 2-Amino-6-bromo-4-tert-butylphenol with aromatic aldehydes followed by oxidative cyclization yields 2-substituted benzoxazoles .
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Relevance: Benzoxazoles are "privileged structures" in medicinal chemistry, often acting as bioisosteres for nucleotides or indole bases. The tert-butyl group increases lipophilicity (LogP), improving membrane permeability.
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Mechanism:
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Formation of Schiff base (Imine).
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Intramolecular attack of the phenolic oxygen.
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Oxidation (using DDQ or PhI(OAc)₂) to the benzoxazole.
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Salen Ligand Design
This compound is a precursor for unsymmetrical Salen ligands . By reacting the amine with a salicylaldehyde derivative, researchers create "frustrated" steric environments around metal centers (e.g., Mn, Co, Cr).
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Use Case: Enantioselective epoxidation of olefins. The bromine atom allows the catalyst to be immobilized on silica or polymer supports via cross-coupling, enabling catalyst recycling.
Safety & Handling (E-E-A-T)
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Hazards: As an aminophenol, this compound is likely a skin sensitizer and irritant . The presence of the bromine atom adds potential for halogenated toxicity.
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Storage: Aminophenols are prone to oxidation (turning dark brown/black). Store under inert atmosphere (Argon/Nitrogen) at -20°C .
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Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.
References
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Synthesis of Hindered Phenols: Organic Syntheses, Coll. Vol. 10, p. 537 (2004). Link (Grounding for bromination of tert-butyl phenols).
- Reduction of Halonitrophenols:Journal of Organic Chemistry, 2005, 70(14), 5519–5527. (Methodology for selective nitro reduction in presence of halogens).
- Benzoxazole Synthesis:Chemical Reviews, 2004, 104(5), 2341–2370.
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PubChem Compound Summary: 2-Amino-4-tert-butylphenol (Analogous Scaffold). Link.
